N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide

Lipophilicity Membrane permeability CNS drug design

This fully substituted sulfamoyl benzamide (CAS 451515-15-4) is a high-value research compound for CNS drug discovery. Its unique 3-chloro-4-fluorophenyl/PMB-sulfamoyl pattern and XLogP3 of 4.0 make it a superior starting scaffold for BBB-penetrant probes compared to generic alternatives. The PMB group enables facile late-stage diversification for targeted library synthesis. This precise substitution pattern is not interchangeable with other sulfamoyl benzamides, ensuring assay specificity. Ideal for exploring novel selectivity profiles in h-NTPDase or CB2 programs.

Molecular Formula C21H17ClF2N2O4S
Molecular Weight 466.88
CAS No. 451515-15-4
Cat. No. B2447362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide
CAS451515-15-4
Molecular FormulaC21H17ClF2N2O4S
Molecular Weight466.88
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C21H17ClF2N2O4S/c1-30-15-5-2-13(3-6-15)12-25-31(28,29)16-7-9-19(23)17(11-16)21(27)26-14-4-8-20(24)18(22)10-14/h2-11,25H,12H2,1H3,(H,26,27)
InChIKeyHQQVTEPXSXSZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide (CAS 451515-15-4) Procurement Guide: Sulfamoyl Benzamide Scaffold


N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide (CAS 451515-15-4, PubChem CID 4134088) is a fully substituted sulfamoyl benzamide with a molecular weight of 466.9 g/mol and computed XLogP3 of 4.0 [1]. The compound belongs to a pharmacologically versatile scaffold that has yielded potent and selective ligands for cannabinoid CB2 receptors, bradykinin B1 receptors, h-NTPDases, and HBV capsid assembly modulators [2]. This specific substitution pattern—incorporating a 3-chloro-4-fluorophenyl anilide, a 2-fluoro substituent on the central benzamide ring, and a 4-methoxybenzyl sulfamoyl group—represents a distinct chemotype within the broader sulfamoyl benzamide class.

Why Sulfamoyl Benzamide Analogs Cannot Be Assumed Interchangeable with N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide


The sulfamoyl benzamide scaffold exhibits extreme sensitivity to substitution pattern, with minor structural changes producing drastic shifts in potency, selectivity, and pharmacokinetic profile. Published SAR across CB2, NTPDase, and HBV capsid programs demonstrates that the N-aryl moiety, the sulfamoyl N-substituent, and the central benzamide ring substituents each independently govern target engagement [1]. Replacing the 4-methoxybenzyl group with smaller alkyl groups (e.g., methyl, cyclopropyl) has been shown to alter h-NTPDase subtype selectivity by over 10-fold, while modifications to the anilide portion can abolish CB2 selectivity entirely [2]. Consequently, generic sulfamoyl benzamides cannot serve as drop-in replacements for the specific substitution pattern embodied by CAS 451515-15-4 in any assay or synthetic pathway.

Quantitative Differentiation Evidence for N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide (CAS 451515-15-4)


Elevated Lipophilicity (XLogP3 = 4.0) Distinguishes CAS 451515-15-4 from Simpler Sulfamoyl Benzamide Cores for Membrane Permeability-Dependent Assays

CAS 451515-15-4 exhibits a computed XLogP3 of 4.0, which is 1.9–2.6 log units higher than unsubstituted sulfamoyl benzamide reference cores (2-sulfamoylbenzamide, LogP = 2.1; N-benzyl-4-sulfamoylbenzamide, LogP = 1.57), reflecting the lipophilic contributions of the 4-methoxybenzyl and 3-chloro-4-fluorophenyl substituents [1]. This elevated lipophilicity positions the compound closer to the optimal range for passive blood-brain barrier penetration (LogP 3–5) compared to simpler analogs .

Lipophilicity Membrane permeability CNS drug design

Unique 4-Methoxybenzyl Sulfamoyl Substituent Provides Synthetic Handle Lacking in Methyl or Cyclopropyl Analogs for Late-Stage Diversification

The 4-methoxybenzyl (PMB) group on the sulfamoyl nitrogen of CAS 451515-15-4 serves as a dual-purpose moiety: it enhances lipophilicity while providing a cleavable protecting group (oxidative or acidic debenzylation) for late-stage diversification. In contrast, the potent h-NTPDase8 inhibitor 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d, IC50 = 0.28 μM) carries a non-cleavable cyclopropyl group [1], and the cathepsin D inhibitor N-(3-chlorophenyl)-2-sulfamoylbenzamide bears an unsubstituted sulfamoyl NH2 [2]. The PMB group therefore enables synthetic strategies (e.g., selective deprotection followed by re-functionalization) not feasible with these comparator compounds.

Synthetic chemistry Library synthesis SAR exploration

Dual Halogen Substitution Pattern (2-Fluoro + 3-Chloro-4-Fluorophenyl) Not Present in Lead CB2 Agonists or HBV CAMs

CAS 451515-15-4 incorporates a 2-fluoro substituent on the central benzamide ring in combination with a 3-chloro-4-fluorophenyl anilide. This specific di-halogen arrangement is absent from key comparator compounds: the CB2 lead compound 27 (Ki = 1 nM, 120-fold CB2 selectivity) and compound 14 (improved metabolic stability) feature different N-aryl and core substitution patterns optimized through independent SAR campaigns [1]. The 2-fluoro substituent is known to influence the conformational preference of the benzamide carbonyl, potentially affecting hydrogen-bonding geometry with target proteins [2].

Halogen bonding Target selectivity Scaffold novelty

Rotatable Bond Count (7) and TPSA (92.9 Ų) Profile Suggests Favorable Oral Bioavailability Potential Compared to Higher-Molecular-Weight Congeners

CAS 451515-15-4 possesses 7 rotatable bonds and a topological polar surface area (TPSA) of 92.9 Ų, placing it within Veber's oral bioavailability guidelines (≤10 rotatable bonds, TPSA ≤ 140 Ų) [1]. While the XLogP3 of 4.0 slightly exceeds the traditional Lipinski cutoff (≤5), the compound's overall profile remains more favorable than some advanced sulfamoyl benzamide leads that have demonstrated oral activity in rodent pain models [2]. This physicochemical profile suggests the compound is suitable as a starting point for hit-to-lead optimization without requiring major scaffold reengineering to achieve oral exposure.

Drug-likeness Oral bioavailability Physicochemical profiling

Recommended Application Scenarios for N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide (CAS 451515-15-4)


Scaffold Hopping Starting Point for CNS-Penetrant CB2 or Bradykinin B1 Probe Development

Given its XLogP3 of 4.0—significantly higher than unsubstituted sulfamoyl benzamide cores—this compound is well-suited as a starting scaffold for CNS-targeted probe programs where passive blood-brain barrier penetration is required. The sulfamoyl benzamide class has demonstrated robust preclinical efficacy in rodent pain models via CB2 agonism [1], and the divergent halogenation pattern of CAS 451515-15-4 may afford differential selectivity relative to established leads.

Late-Stage Diversification Library Synthesis via PMB Deprotection

The 4-methoxybenzyl (PMB) group on the sulfamoyl nitrogen provides a synthetically tractable handle for deprotection under oxidative (CAN) or acidic (TFA) conditions, enabling late-stage installation of diverse N-substituents. This strategy is not available with cyclopropyl or methyl analogs commonly encountered in the h-NTPDase inhibitor literature [1]. Combinatorial libraries generated from this common intermediate can rapidly explore SAR across multiple sulfamoyl benzamide target families.

h-NTPDase Subtype Selectivity Screening with a Distinct Chemotype

The sulfamoyl benzamide class has yielded subtype-selective h-NTPDase inhibitors with IC50 values ranging from 0.28 to 2.88 μM depending on sulfamoyl N-substitution [1]. CAS 451515-15-4's unique 4-methoxybenzyl substituent, combined with the 3-chloro-4-fluorophenyl anilide, is untested in this assay system and could reveal novel subtype selectivity profiles not achievable with published cyclopropyl or aryl-substituted analogs.

Drug-Likeness Benchmarking for Oral Sulfamoyl Benzamide Lead Optimization

With a molecular weight (466.9), TPSA (92.9 Ų), and rotatable bond count (7) all within Veber and Lipinski guidelines, this compound serves as an acceptable starting point for hit-to-lead optimization without requiring major property adjustments. The physicochemical profile compares favorably to disclosed oral sulfamoyl benzamide CB2 agonists and bradykinin B1 antagonists [1], reducing the risk of late-stage ADME-related attrition.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-2-fluoro-5-(N-(4-methoxybenzyl)sulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.